molecular formula C11H13ClF3NO B3221831 (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine CAS No. 1208079-73-5

(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B3221831
CAS No.: 1208079-73-5
M. Wt: 267.67 g/mol
InChI Key: FVUHFIBCDUSAQV-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a secondary amine derivative characterized by a 2-chlorobenzyl group and a 3-trifluoromethoxy-propyl substituent. The trifluoromethoxy group (-OCF₃) is notable for its electron-withdrawing effects and metabolic stability, which may enhance bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3NO/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHFIBCDUSAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCOC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196140
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-73-5
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(trifluoromethoxy)propyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-trifluoromethoxypropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro or trifluoromethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

Biology: In biological research, this compound can be used to study the effects of chloro and trifluoromethoxy groups on biological systems. It may serve as a model compound in pharmacological studies.

Medicine: The compound’s structural properties make it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific biological pathways.

Industry: In industrial applications, (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(A) (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

  • Molecular Formula : C₁₄H₂₁ClN₂O
  • Molecular Weight : 268.78 g/mol
  • Key Substituent : Morpholine ring (a saturated oxygen- and nitrogen-containing heterocycle) instead of trifluoromethoxy.
  • Properties : The morpholine group enhances solubility in polar solvents and may influence receptor-binding affinity due to its hydrogen-bonding capacity .

(B) (3-Chlorophenyl)methylamine

  • Molecular Formula : C₁₁H₁₆ClN
  • Molecular Weight : 197.70 g/mol
  • Key Substituent : A simpler 2-methylpropyl (isobutyl) chain.

(C) N-(3-chlorobenzyl)cyclopropanamine

  • Molecular Formula : C₁₀H₁₁ClN
  • Molecular Weight : 180.66 g/mol
  • Key Substituent : Cyclopropylamine group.
  • Properties : The cyclopropane ring introduces rigidity, which may restrict conformational flexibility and affect target selectivity .

Biological Activity

(2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine can be described as follows:

  • Chloro group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethoxy group : Known to increase metabolic stability and bioactivity.
  • Amine group : Capable of forming hydrogen bonds, contributing to its interaction with biological targets.

The biological activity of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may disrupt metabolic pathways crucial for cancer cell survival.
  • Cell Membrane Disruption : It may alter membrane integrity, leading to apoptosis in cancer cells.
  • Receptor Modulation : The presence of the chloro and trifluoromethoxy groups enhances binding affinity to certain receptors, modulating their activity.

Biological Activity Data

Research findings indicate that (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine exhibits significant biological activities. Below is a summary table illustrating its effects in various studies:

Study ReferenceBiological ActivityObservations
AnticancerInduces apoptosis in cancer cell lines.
Enzyme InhibitionInhibits specific metabolic enzymes involved in cancer progression.
AntimicrobialExhibits activity against Gram-positive bacteria.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine, researchers found that the compound significantly inhibited the growth of several cancer cell lines, including MCF-7 and A549. The study reported an IC50 value indicating potent activity at low concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Chloro-benzyl)-(3-trifluoromethoxy-propyl)-amine, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity Comparison
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amineContains pentafluoroethylsulfanyl groupEnhanced lipophilicity but lower enzyme inhibition.
(2-Bromo-benzyl)-(3-trifluoromethoxy-propyl)-amineBromo instead of chloroSimilar anticancer activity but less stable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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